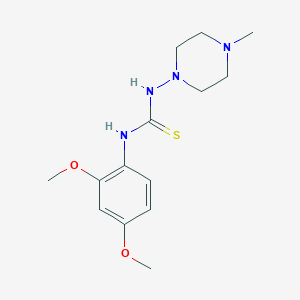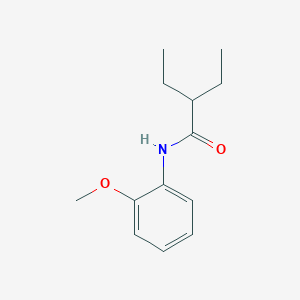
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent antioxidant and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is thought to be through its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea can directly react with ROS and RNS, preventing them from damaging cellular components. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea can upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, further reducing oxidative stress.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in a variety of cell types. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have neuroprotective effects and can protect against neuronal damage in models of neurodegenerative diseases. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to have cardioprotective effects and can protect against ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea in lab experiments is its well-established synthesis method. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is a potent antioxidant and has a range of biochemical and physiological effects, making it a useful tool for studying oxidative stress and inflammation. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is that it may not accurately reflect the effects of endogenous antioxidants in vivo.
Orientations Futures
There are several future directions for research involving N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One area of interest is the potential for N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea to be used as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea and its effects on oxidative stress and inflammation. Finally, there is potential for N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea to be used in combination with other antioxidants or therapeutic agents to enhance their efficacy.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea can be synthesized by reacting 2,4-dimethoxyaniline with thionyl chloride to form the corresponding chloroaniline. The chloroaniline is then reacted with 4-methylpiperazine and potassium thiocyanate to yield N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. The synthesis method has been well-established and can be easily replicated in a laboratory setting.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been extensively studied for its potential applications in scientific research. It has been shown to be a potent antioxidant and can protect against oxidative stress in a variety of cell types. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have neuroprotective effects and can protect against neuronal damage in models of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-17-6-8-18(9-7-17)16-14(21)15-12-5-4-11(19-2)10-13(12)20-3/h4-5,10H,6-9H2,1-3H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGYBUWWMLEDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5753713.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}benzenecarboximidamide](/img/structure/B5753718.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5753723.png)



![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)

![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)


